2-(4-Bromophenoxy)-6-methylpyrazine
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Overview
Description
2-(4-Bromophenoxy)-6-methylpyrazine is an organic compound that belongs to the class of pyrazines. This compound is characterized by the presence of a bromophenoxy group attached to a methylpyrazine core. Pyrazines are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenoxy)-6-methylpyrazine typically involves the nucleophilic aromatic substitution reaction. One common method starts with the reaction of 4-bromophenol with 2,6-dimethylpyrazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding pyrazine N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazine derivatives.
Substitution: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, bases like potassium carbonate.
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenoxy)-6-methylpyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)-6-methylpyrazine involves its interaction with specific molecular targets. The bromophenoxy group can participate in various binding interactions with biological macromolecules, while the pyrazine core can modulate the electronic properties of the compound. These interactions can affect cellular pathways and lead to the observed biological effects. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
- 2-(4-Bromophenoxy)ethanol
- 4-Bromophenol
- Tetrakis(4-bromophenoxy)phthalocyanine
Comparison: 2-(4-Bromophenoxy)-6-methylpyrazine is unique due to the presence of both a bromophenoxy group and a methylpyrazine core. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, 2-(4-Bromophenoxy)ethanol and 4-Bromophenol lack the pyrazine core, which is crucial for the compound’s specific interactions and activities. Tetrakis(4-bromophenoxy)phthalocyanine, on the other hand, is a more complex molecule with multiple bromophenoxy groups, leading to different applications and properties.
Properties
IUPAC Name |
2-(4-bromophenoxy)-6-methylpyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8-6-13-7-11(14-8)15-10-4-2-9(12)3-5-10/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZHVPRWFQZLGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640397 |
Source
|
Record name | 2-(4-Bromophenoxy)-6-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915707-62-9 |
Source
|
Record name | 2-(4-Bromophenoxy)-6-methylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915707-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromophenoxy)-6-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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